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Compound of Interest

Compound Name: 5-Cyanopentanoic acid

Cat. No.: B3053268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
spectroscopic characteristics, synthesis, and reactivity of 5-cyanopentanoic acid. All
guantitative data is presented in structured tables, and a detailed experimental protocol for its
synthesis is provided, accompanied by a workflow visualization.

Core Properties and Identifiers

5-Cyanopentanoic acid, also known as 5-cyanovaleric acid, is a bifunctional organic
compound featuring a carboxylic acid and a nitrile group.[1] This structure makes it a valuable
building block in organic synthesis for creating more complex molecules, including
pharmaceutical intermediates and monomers for polyamides.[1]

Physicochemical Properties

The key physical and chemical properties of 5-cyanopentanoic acid are summarized in the
table below. The compound is a liquid or low-melting solid at room temperature and is soluble
in polar solvents like water and alcohols, a characteristic attributed to the hydrogen-bonding
capability of its carboxylic acid group.[2]
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UHFFFAOYSA-N

Property Value Source(s)

Molecular Formula CeHoaNO2 [1]

Molecular Weight 127.14 g/mol [1]

CAS Number 5264-33-5 [1]
Colorless to pale yellow liquid

Appearance , (2]
or solid

Melting Point 12-13 °C [3]

Boiling Point 318.4 °C at 760 mmHg N/A

Density 1.099 g/cm3 N/A

B Soluble in water and other

Solubility [2]
polar solvents

Flash Point 146.4 °C N/A

Refractive Index 1.454 N/A

Chemical Identifiers

Identifier Type Identifier Source(s)

IUPAC Name 5-cyanopentanoic acid [1]
5-Cyanovaleric acid, Pentanoic

Synonyms ) [1]
acid, 5-cyano-
InChI=1S/C6H9NO2/c7-5-3-1-

InChl [1]
2-4-6(8)9/h1-4H2,(H,8,9)
SKUPALMUTWEAPI-

InChliKey [1]

Canonical SMILES

C(CCC(=0)0)CC#N [1]

Spectroscopic Analysis
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While experimental spectra for 5-cyanopentanoic acid are not readily available in public
databases, its structure allows for the prediction of key spectroscopic features based on the
known chemical shifts and absorption frequencies of its functional groups.

Predicted NMR Spectra

The predicted *H and 3C NMR chemical shifts are presented below. These predictions are
based on standard values for alkyl chains modified by the electron-withdrawing effects of the
terminal nitrile (-C=N) and carboxylic acid (-COOH) groups.

Predicted Chemical

1H NMR Shift (3, ppm) Multiplicity Integration
-COOH 10.0-12.0 Singlet (broad) 1H
-CH2-COOH (a) 23-25 Triplet 2H
-CHz2-CN (a") 24-26 Triplet 2H
Internal -CHz- (B, B") 16-19 Multiplet 4H

Predicted Chemical Shift

13C NMR Carbon Assignment
(6, ppm)
-COOH 175- 180 C1l
-C=N 119 - 122 C6
-CH2-COOH (a) 32-36 c2
-CH2-CN (o) 16 - 20 c5
-CHa- (B) 23-27 C3
-CHz- (B)) 20 - 24 c4

Infrared (IR) Spectroscopy

The IR spectrum of 5-cyanopentanoic acid is expected to show characteristic absorption
bands for its functional groups.
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Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Alkyl C-H Stretch 2850 - 2960 Medium-Strong
Nitrile C=N Stretch 2240 - 2260 Medium, Sharp
Carboxylic Acid C=0 Stretch 1700 - 1725 Strong, Sharp
Carboxylic Acid C-O Stretch 1210- 1320 Strong

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion (M*) peak would be
observed at an m/z of 127. Key fragmentation patterns would likely involve the loss of the
carboxyl group and cleavage of the alkyl chain.

m/z Possible Fragment Notes

127 [CeHoNO2]* Molecular lon (M*)

110 [M - OH]* Loss of hydroxyl radical
82 [M - COOH]* Loss of carboxyl radical
45 [COOH]* Carboxyl cation

Synthesis and Experimental Protocols

A common and effective method for synthesizing 5-cyanopentanoic acid is a two-step
process starting from a 5-halopentanoate ester. The workflow involves a nucleophilic
substitution to introduce the nitrile group, followed by hydrolysis of the ester.

Synthesis Workflow Diagram
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Step 1: Nucleophilic Substitution

Methyl 5-bromopentanoate
(Starting Material)

Potassium Cyanide (KCN)
Dimethylformamide (DMF)

I

Heat at 80 °
Stir for 12 h
(Methyl 5-cyanopentanoate)

Step 2: Este

r Hydrolysis
Aqueous NaOH
(Base)

Heat under Reflux

Acidification (HCI)

Extraction (Ethyl Acetate)
Purification

5-Cyanopentanoic Acid
(Final Product)

Click to download full resolution via product page

Two-step synthesis of 5-cyanopentanoic acid.
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Detailed Experimental Protocol

This protocol describes the synthesis of 5-cyanopentanoic acid from methyl 5-
bromopentanoate.

Part A: Synthesis of Methyl 5-cyanopentanoate
o Materials:

o Methyl 5-bromopentanoate

o Potassium cyanide (KCN)

o Dimethylformamide (DMF), anhydrous
e Procedure:

o In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve
methyl 5-bromopentanoate (1.0 eq) in anhydrous DMF.

o Add potassium cyanide (1.2 eq) to the solution. Caution: KCN is highly toxic. Handle with
appropriate personal protective equipment in a fume hood.

o Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

o Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a
separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield crude methyl 5-cyanopentanoate, which can
be used in the next step without further purification.

Part B: Hydrolysis of Methyl 5-cyanopentanoate

o Materials:
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[e]

Crude methyl 5-cyanopentanoate from Part A

o

1 M Sodium hydroxide (NaOH) solution

[¢]

Concentrated hydrochloric acid (HCI)

[e]

Ethyl acetate

[e]

Brine (saturated NaCl solution)

(¢]

Anhydrous magnesium sulfate (MgSQOa)

e Procedure:

o To the flask containing crude methyl 5-cyanopentanoate (1.0 eq), add a 1 M agueous
solution of sodium hydroxide (2.0 eq).

o Heat the mixture to reflux with vigorous stirring for 3-5 hours, or until the reaction is
complete (monitored by TLC, showing consumption of the starting ester).

o Cool the reaction mixture to room temperature and then place it in an ice bath.

o Slowly and carefully acidify the cold solution by adding concentrated HCI dropwise with
stirring until the pH is approximately 1-2.

o Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3x).
o Combine the organic extracts and wash with brine (1x).

o Dry the organic layer over anhydrous MgSOsa, filter, and concentrate using a rotary
evaporator to yield the crude 5-cyanopentanoic acid.

o The product can be further purified by vacuum distillation or column chromatography if
necessary.

Reactivity and Applications

The dual functionality of 5-cyanopentanoic acid makes it a versatile intermediate.
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o Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such
as esterification, conversion to an acid chloride, or amidation.

« Nitrile Reactions: The nitrile group can be hydrolyzed under harsh acidic or basic conditions
to form a carboxylic acid, ultimately yielding pimelic acid. It can also be reduced to a primary
amine (6-aminohexanoic acid).

Its primary applications are in:

o Polymer Chemistry: As a precursor to a,w-amino acids or dicarboxylic acids, it can be used
in the synthesis of specialty polyamides.

o Pharmaceutical Synthesis: It serves as a building block for constructing more complex
molecules that may possess biological activity. While its direct role as an impurity in drugs
like Apixaban is not clearly established, its structural motifs are relevant to pharmaceutical
chemistry.

e Research Chemicals: A structurally related compound, 4,4'-Azobis(4-cyanopentanoic acid),
is a widely used water-soluble radical initiator in polymerization techniques like RAFT
(Reversible Addition-Fragmentation chain Transfer).

Safety Information

5-Cyanopentanoic acid is a hazardous substance and should be handled with care.

e GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),
H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if
inhaled), H335 (May cause respiratory irritation).[3]

o Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and
contact with skin and eyes.[3]

This guide provides a foundational understanding of 5-cyanopentanoic acid for research and
development purposes. For specific applications, further investigation into relevant literature is
recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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